molecular formula C27H30N6O3 B6532002 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-57-0

3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Katalognummer: B6532002
CAS-Nummer: 1019106-57-0
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: UUHJYNWDFVBYKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a pyridazine-pyrazole hybrid scaffold. Its structure includes a 3,4-diethoxy-substituted benzamide core linked via an aminophenyl group to a pyridazine ring bearing a 3,4,5-trimethylpyrazole substituent. Structural characterization of analogous molecules often employs crystallographic software like SHELX and WinGX for refinement and visualization .

Eigenschaften

IUPAC Name

3,4-diethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-6-35-23-13-8-20(16-24(23)36-7-2)27(34)29-22-11-9-21(10-12-22)28-25-14-15-26(31-30-25)33-19(5)17(3)18(4)32-33/h8-16H,6-7H2,1-5H3,(H,28,30)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJYNWDFVBYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,4-Diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Diethoxy groups : Contributing to lipophilicity and possibly enhancing membrane permeability.
  • Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer properties.
  • Pyridazine moiety : Often associated with antimicrobial and antitumor effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of pyrazole and pyridazine can inhibit cancer cell proliferation. The specific compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell cycle progression
A549 (Lung)25Activation of caspase pathways

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In vitro studies indicate:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL
P. aeruginosa15 µg/mL

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Antimicrobial Action : The disruption of bacterial cell membrane integrity has been hypothesized as a primary mechanism.

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Infection Model : In a murine model infected with S. aureus, treatment with the compound reduced bacterial load significantly after five days.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Diethoxy vs. Methoxy Groups

A closely related analog, 2,3-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (), differs only in the substitution pattern on the benzamide ring (methoxy vs. ethoxy groups). Key comparisons include:

Property 3,4-Diethoxy Derivative 2,3-Dimethoxy Analog
Substituent Bulk Higher (ethoxy groups) Lower (methoxy groups)
Lipophilicity (LogP) Increased (~3.5 predicted) Reduced (~2.8 predicted)
Solubility Lower aqueous solubility Higher aqueous solubility
Synthetic Accessibility More complex due to ethoxy synthesis Simpler methoxy introduction

Pyridazine-Pyrazole Hybrid Core

The pyridazine-pyrazole moiety is conserved across analogs, such as N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (). This core facilitates π-π stacking and hydrogen bonding, critical for target binding. However, the ethyl and methyl substituents in ’s compound may alter steric interactions compared to the trimethylpyrazole group in the target compound, affecting binding affinity.

Crystallographic and Computational Analysis

Crystallographic data for such compounds are refined using programs like SHELXL (for small-molecule refinement) and visualized via WinGX/ORTEP (). Hydrogen-bonding patterns, analyzed via graph set theory (), reveal that benzamide derivatives often form dimeric motifs via N–H···O interactions, stabilizing crystal lattices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.